

# (2,6-Dimethylpyridin-4-yl)boronic acid stability and storage conditions

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## Compound of Interest

Compound Name: (2,6-Dimethylpyridin-4-yl)boronic acid

Cat. No.: B145822

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An In-depth Technical Guide to the Stability and Storage of **(2,6-Dimethylpyridin-4-yl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of **(2,6-Dimethylpyridin-4-yl)boronic acid**. Understanding these characteristics is critical for ensuring the integrity of the reagent, achieving reproducible experimental results, and developing robust synthetic methodologies. This document synthesizes information from chemical suppliers, safety data sheets, and the scientific literature to offer practical guidance and detailed experimental protocols.

## Introduction to (2,6-Dimethylpyridin-4-yl)boronic acid

**(2,6-Dimethylpyridin-4-yl)boronic acid** is a heterocyclic organoboron compound widely utilized in organic synthesis. Its primary application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the pyridine moiety makes it a valuable building block for introducing substituted pyridine rings into complex molecules, a common structural motif in pharmaceuticals and functional materials.

The stability of boronic acids, particularly those containing nitrogen heterocycles, can be a critical factor in their successful application. While 4-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, they are still susceptible to degradation under certain conditions[1]. This guide will detail the specific stability profile and optimal storage conditions for **(2,6-Dimethylpyridin-4-yl)boronic acid**.

## Physicochemical and Hazard Data

A summary of the key properties and hazard information for **(2,6-Dimethylpyridin-4-yl)boronic acid** is presented below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	<b>846548-44-5</b>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> BNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	150.97 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[4]</a>
Boiling Point	316.9 ± 52.0 °C (Predicted)	<a href="#">[2]</a>
Density	1.14 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
pKa	7.72 ± 0.11 (Predicted)	<a href="#">[2]</a>

| InChIKey | ALGDKINLACWIRM-UHFFFAOYSA-N |[\[4\]](#) |

Table 2: GHS Hazard Information

Hazard Code	Description	Reference(s)
H302	<b>Harmful if swallowed</b>	
H315	Causes skin irritation	[3]
H319	Causes serious eye irritation	[3]
H332	Harmful if inhaled	

| H335 | May cause respiratory irritation | [3] |

## Stability and Degradation Pathways

The stability of **(2,6-Dimethylpyridin-4-yl)boronic acid** is influenced by environmental factors such as moisture, oxygen, temperature, and pH. The primary degradation pathways are common to many arylboronic acids.

- **Protopdeboronation:** This is a common degradation route where the carbon-boron bond is cleaved by a proton source (like water, especially under acidic or basic conditions), replacing the boronic acid group with a hydrogen atom. For this compound, protodeboronation would yield 2,6-dimethylpyridine. Generally, 4-pyridinylboronic acids exhibit good stability against protodeboronation compared to the highly labile 2-pyridinyl isomers[1].
- **Oxidation:** Like other organoboranes, this compound can be susceptible to oxidation, particularly when exposed to air over long periods or at elevated temperatures[5]. This can lead to the formation of the corresponding phenol (2,6-dimethyl-4-hydroxypyridine). Storing under an inert atmosphere minimizes this pathway[6][7].
- **Dehydration (Boroxine Formation):** A common and often reversible process for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine[8]. This is not always considered degradation, as the boroxine is often in equilibrium with the monomeric acid and can be a competent coupling partner in many reactions. However, its formation means the material is a mixture of the monomer and trimer, which can affect stoichiometry and reaction kinetics.

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